N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.: 833437-83-5
VCID: VC6800019
Molecular Formula: C20H19ClN4O3S2
Molecular Weight: 462.97
* For research use only. Not for human or veterinary use.
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide - 833437-83-5](/images/structure/VC6800019.png)
Description |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with various functional groups, which contribute to its potential biological activity and chemical reactivity. This compound is of interest in medicinal chemistry, particularly for drug development due to its structural complexity and potential therapeutic applications. Synthesis and Reaction ConditionsThe synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress of the reactions and characterize intermediates. Synthesis Steps
Biological Activity and Potential ApplicationsResearch suggests that N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may exhibit significant biological activity due to its complex structure. Its potential applications include roles in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors involved in disease processes. Potential Therapeutic Targets
Comparison with Similar CompoundsOther compounds in the same class, such as N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide (CAS#: 879926-83-7), share similar structural features but differ in their sulfanyl groups. These variations can lead to differences in biological activity and chemical reactivity . Comparison Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 833437-83-5 | ||||||||||||
Product Name | N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | ||||||||||||
Molecular Formula | C20H19ClN4O3S2 | ||||||||||||
Molecular Weight | 462.97 | ||||||||||||
IUPAC Name | N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C20H19ClN4O3S2/c1-25(13-14-6-4-3-5-7-14)30(27,28)16-10-8-15(9-11-16)23-19(26)18-17(21)12-22-20(24-18)29-2/h3-12H,13H2,1-2H3,(H,23,26) | ||||||||||||
Standard InChIKey | YHHKCDMYQXQDTI-UHFFFAOYSA-N | ||||||||||||
SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 2235841 | ||||||||||||
Last Modified | Jul 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume